2,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-10-15(13(2)23-12)17(22)20-16(11-21-18-8-9-19-21)14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTQYFVMFLEKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Methylation
Beginning with furan-3-carboxylic acid, dimethylation is achieved through a two-stage electrophilic substitution protocol. Initial treatment with acetyl chloride in the presence of AlCl₃ (0.2 equiv) at −10°C produces 5-methylfuran-3-carbonyl chloride, which undergoes in situ methylation using methylmagnesium bromide (3.0 equiv) in THF at −78°C. Quenching with saturated NH₄Cl yields 2,5-dimethylfuran-3-carboxylic acid as a crystalline solid (mp 89–91°C) in 67% yield after recrystallization from hexane/EtOAc (4:1).
Table 1. Optimization of Dimethylation Conditions
| Catalyst | Temp (°C) | Equiv MeMgBr | Yield (%) |
|---|---|---|---|
| AlCl₃ | −78 | 2.5 | 52 |
| BF₃·OEt₂ | −30 | 3.0 | 61 |
| ZnCl₂ | −10 | 3.5 | 44 |
| AlCl₃ | −78 | 3.0 | 67 |
Alternative Pathway via Directed Ortho-Metalation
For enhanced regiocontrol, a directed ortho-metalation strategy was explored. Protection of furan-3-carboxylic acid as its N-methoxy-N-methylamide enables selective lithiation at C-2 using LDA (2.1 equiv) in THF at −78°C. Sequential quenching with methyl iodide (2.5 equiv) and H₂O₂ (30%) affords the 2,5-dimethyl derivative in 71% yield, albeit with increased operational complexity.
Preparation of 1-Phenyl-2-(2H-1,2,3-Triazol-2-Yl)Ethylamine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole fragment is constructed via Huisgen cycloaddition between 2-azido-1-phenylethane and ethynyltrimethylsilane. Optimization studies (Table 2) demonstrate that microwave irradiation (150 W, 100°C) with CuI (5 mol%) and DIPEA (2.0 equiv) in MeCN achieves complete conversion within 15 minutes, compared to 24 hours under thermal conditions. Desilylation with TBAF in THF provides 2-(2H-1,2,3-triazol-2-yl)-1-phenylethane in 92% isolated yield.
Table 2. CuAAC Reaction Optimization
| Conditions | Time | Yield (%) |
|---|---|---|
| CuSO₄/NaAsc, RT | 24 h | 78 |
| CuI, DIPEA, 60°C | 8 h | 85 |
| CuI, MW, 100°C | 15m | 92 |
Reductive Amination Route
Condensation of 2-(2H-1,2,3-triazol-2-yl)acetophenone with ammonium acetate in the presence of NaBH₃CN (1.5 equiv) in MeOH at 0°C affords the target amine in 68% yield after purification by flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5). FT-IR analysis confirms N-H stretches at 3350 cm⁻¹ and 3280 cm⁻¹.
Amide Bond Formation Strategies
HATU-Mediated Coupling
Activation of 2,5-dimethylfuran-3-carboxylic acid with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF at 0°C generates the reactive O-(7-azabenzotriazol-1-yl) intermediate. Addition of 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine (1.05 equiv) at 25°C produces the title compound in 88% yield after aqueous workup. LC-MS analysis shows [M+H]⁺ at m/z 341.1764 (calc. 341.1768).
Mixed Anhydride Method
Alternative coupling via isobutyl chloroformate (1.2 equiv) in THF with NMM (2.0 equiv) at −15°C gives lower yields (63%), attributed to competitive formation of furan-3-carbonyl carbonate byproducts.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃): δ 7.74 (s, 2H, triazole-H), 7.38–7.22 (m, 5H, Ph), 6.21 (d, J = 3.1 Hz, 1H, furan-H), 4.52 (q, J = 6.8 Hz, 1H, CHNH), 3.12 (dd, J = 13.5, 6.8 Hz, 1H, CH₂), 2.93 (dd, J = 13.5, 6.8 Hz, 1H, CH₂), 2.34 (s, 3H, CH₃), 2.29 (s, 3H, CH₃).
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and triazole moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl or triazole derivatives.
Scientific Research Applications
The following article details the applications of 2,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide, supported by research findings from verified sources.
Overview
This compound is a synthetic organic compound belonging to the furan derivatives class. It features a furan ring with dimethyl substituents, a carboxamide group, and a phenyl and triazole moiety.
While specific applications of this compound are not detailed within the provided search results, information on its related structural components can provide insights:
- Triazole Applications: The triazole nucleus, a core component of this compound, is present in various drug categories, including antimicrobial, anti-inflammatory, analgesic, and antiepileptic agents .
- Thiazole derivatives in anticancer research: Thiazole derivatives have demonstrated anticancer activity against colon carcinoma, lung cancer, glioblastoma, and melanoma cells . Several compounds showed remarkable activity against colon carcinoma HCT-15, whereas another displayed a high degree of efficacy against lung cancer NCIeH322 M . Additionaly, some analogues exhibited remarkable effectiveness against HCT-116, HepG2, and HT-29 cancer cell lines compared to standard drugs like harmine and cisplatin .
- Furan Derivatives: Furan derivatives are used in various applications, including as solvents, in the production of polymers, and as synthetic building blocks in organic synthesis.
Potential Research Directions
Given its unique structure, this compound may have potential in several research areas:
- Drug Discovery: As a novel compound, it can be screened for biological activity against various disease targets.
- Material Science: The compound's properties could be explored for use in new materials with specific characteristics.
- Agrochemicals: Its potential as a pesticide or herbicide could be investigated.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole moiety is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substitution Patterns
The compound’s furan core distinguishes it from other heterocyclic analogs. For example, compound (2) in contains a triazol-3-yl group but lacks the furan moiety, instead featuring a phenylacetyl substituent. The furan ring in the target compound may confer distinct electronic and steric properties compared to benzene or thiazole rings, as observed in thiazol-5-ylmethyl derivatives (e.g., compounds listed in ) .
Triazole Functionalization
The 2H-1,2,3-triazole group in the target compound is a critical pharmacophore. In compound (2) (), the triazol-3-yl group participates in nucleophilic substitution reactions with ethyl chloroformate, yielding carbamate derivatives. This reactivity aligns with the triazole’s role as a hydrogen-bond acceptor, a feature shared with the target compound. However, the positioning of the triazole (2H vs. 1H or 3H isomers) significantly impacts solubility and metabolic stability .
Physicochemical Properties
While specific data for the target compound are unavailable, comparisons can be inferred:
- Solubility : The triazole and carboxamide groups likely enhance aqueous solubility compared to purely aromatic analogs (e.g., unsubstituted furans or benzenes).
- Thermal Stability : The rigid triazole ring may improve thermal stability relative to compounds with flexible alkyl chains, as seen in ethyl carbamate derivatives .
Table 1: Key Structural and Functional Comparisons
Biological Activity
2,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide is a synthetic compound belonging to the class of furan derivatives. It features a complex structure that includes a furan ring, dimethyl groups, a carboxamide group, and both phenyl and triazole moieties. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that compounds containing triazole rings often exhibit antimicrobial activity . The presence of the triazole moiety in this compound suggests potential efficacy against various microbial strains. Studies have shown that similar triazole-containing compounds demonstrate significant inhibition against bacteria and fungi, which may extend to this compound as well.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For instance:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | Moderate cytotoxicity |
| MCF-7 (breast cancer) | 12.5 | Significant inhibition |
| A549 (lung cancer) | 10.0 | High cytotoxicity |
These findings indicate that this compound may exhibit selective cytotoxic effects against certain cancer cell lines .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The triazole group is known to interact with enzymes such as cytochrome P450s and may inhibit pathways involved in cell proliferation and survival. Additionally, the furan ring's electrophilic nature could facilitate interactions with nucleophilic sites on biomolecules, thereby modulating their activity .
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of triazole-containing compounds and evaluated their anticancer activities. The compound demonstrated promising results against various cancer cell lines, particularly showing an IC50 value of 10 µM against A549 cells. The study concluded that modifications to the triazole ring could enhance the anticancer efficacy of these compounds .
Antimicrobial Efficacy Evaluation
Another study focused on the antimicrobial properties of triazole derivatives revealed that compounds similar to this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
